2-(1,1-Difluoroethyl)-3-fluoroaniline
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Overview
Description
2-(1,1-Difluoroethyl)-3-fluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to an aniline ring
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)-3-fluoroaniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-3-fluoroaniline, with 1,1-difluoroethyl chloride in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield compounds like 2-(1,1-Difluoroethyl)-3,5-difluoroaniline .
Scientific Research Applications
2-(1,1-Difluoroethyl)-3-fluoroaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: This compound can be used in the design of new drugs, particularly those targeting specific enzymes or receptors. Fluorine atoms can enhance the binding affinity and selectivity of drug molecules.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity. Fluorine substitution can also affect the compound’s metabolic stability, making it more resistant to enzymatic degradation .
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)-3-fluoroaniline can be compared with other fluorinated aromatic amines, such as:
2-(1,1-Difluoroethyl)-4-fluoroaniline: Similar structure but with the fluoro group at a different position on the aromatic ring.
2-(1,1-Difluoroethyl)-3-chloroaniline: Contains a chloro group instead of a fluoro group.
2-(1,1-Difluoroethyl)-3-bromoaniline: Contains a bromo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoroethyl and fluoro groups can enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C8H8F3N |
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Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)7-5(9)3-2-4-6(7)12/h2-4H,12H2,1H3 |
InChI Key |
QVJVQJVITNWXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N)(F)F |
Origin of Product |
United States |
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